2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl2F3N2O4S/c1-19-10-12-23(13-11-19)41(38,39)36(17-28(37)35-22-9-5-8-21(14-22)29(32,33)34)26-16-27(25(31)15-24(26)30)40-18-20-6-3-2-4-7-20/h2-16H,17-18H2,1H3,(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTBSRGBRZQDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic molecule with significant potential in medicinal chemistry due to its complex structure and various functional groups. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, multiple chlorinated phenyl groups, and a trifluoromethyl substituent, which contribute to its unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 605.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C28H22Cl4N2O4S |
| Molecular Weight | 605.43 g/mol |
| Functional Groups | Sulfonamide, Trifluoromethyl |
| Chlorination Pattern | Multiple chlorinated phenyls |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the various functional groups while maintaining the integrity of the molecular structure. The process may include:
- Formation of the sulfonamide : Reacting appropriate amines with sulfonyl chlorides.
- Chlorination : Introducing chlorine substituents at specific positions on the phenyl rings.
- Trifluoromethylation : Utilizing reagents like trifluoromethyl iodide to add the trifluoromethyl group.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising results in animal models for epilepsy . The presence of trifluoromethyl groups has been linked to enhanced biological activity due to increased metabolic stability and improved lipophilicity, facilitating better central nervous system (CNS) penetration .
Enzyme Interaction Studies
The binding affinity of this compound to various biological targets such as enzymes or receptors is crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with neuronal voltage-sensitive sodium channels, which are vital in regulating neuronal excitability and could be a target for anticonvulsant drugs .
Case Studies
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Anticonvulsant Screening : In a study involving similar derivatives, compounds were evaluated using maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests in mice. The results indicated that certain derivatives exhibited significant protection against seizures, particularly those containing trifluoromethyl groups .
Compound Tested Dose (mg/kg) Protection in MES Test Compound A 100 Yes Compound B 300 Yes Compound C 100 No - Pharmacokinetic Evaluations : The incorporation of fluorine into the structure has been shown to enhance metabolic stability and reduce cytochrome P450-mediated oxidative metabolism, which is critical for prolonging the action of drugs in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
